

Reactivity of the allyl group in N-Allylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Allylaniline*

Cat. No.: *B1676919*

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An in-depth technical guide on the reactivity of the allyl group in **N-allylaniline**, designed for researchers, scientists, and drug development professionals.

Introduction to N-Allylaniline

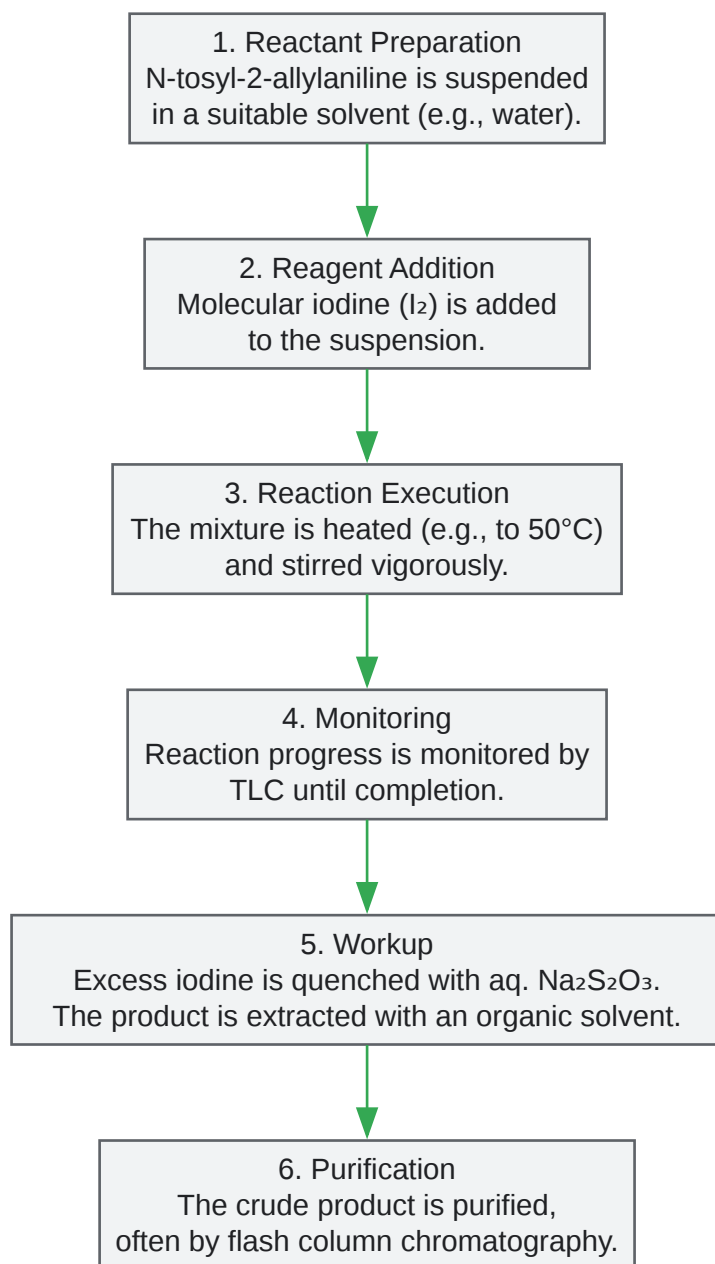
N-Allylaniline is an aromatic amine featuring an allyl group attached to the nitrogen atom. Its molecular formula is $C_9H_{11}N$, and it serves as a versatile intermediate in organic synthesis.[1][2][3] The unique reactivity of **N-allylaniline** stems from the interplay between the nucleophilic nitrogen, the electron-rich aromatic ring, and the versatile allyl group. This guide explores the core reactivity of the allyl moiety, which can undergo a wide range of transformations, including pericyclic rearrangements, electrophilic additions, transition-metal catalyzed reactions, and radical substitutions. These reactions provide powerful pathways for synthesizing complex nitrogen-containing heterocycles and other valuable structures, making **N-allylaniline** a significant building block in medicinal chemistry and materials science.[4][5]

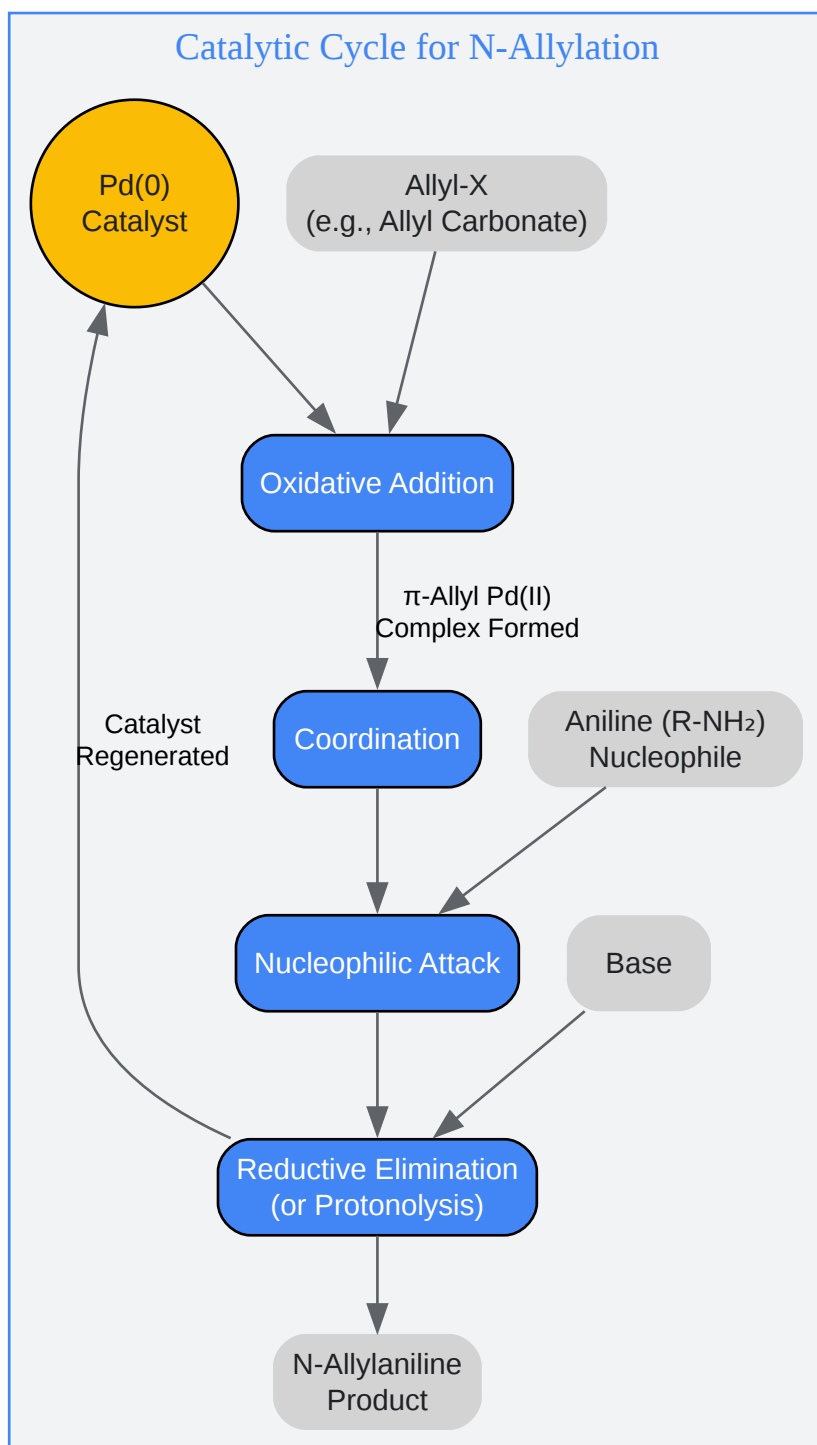
Pericyclic Reactions: The Aza-Claisen Rearrangement

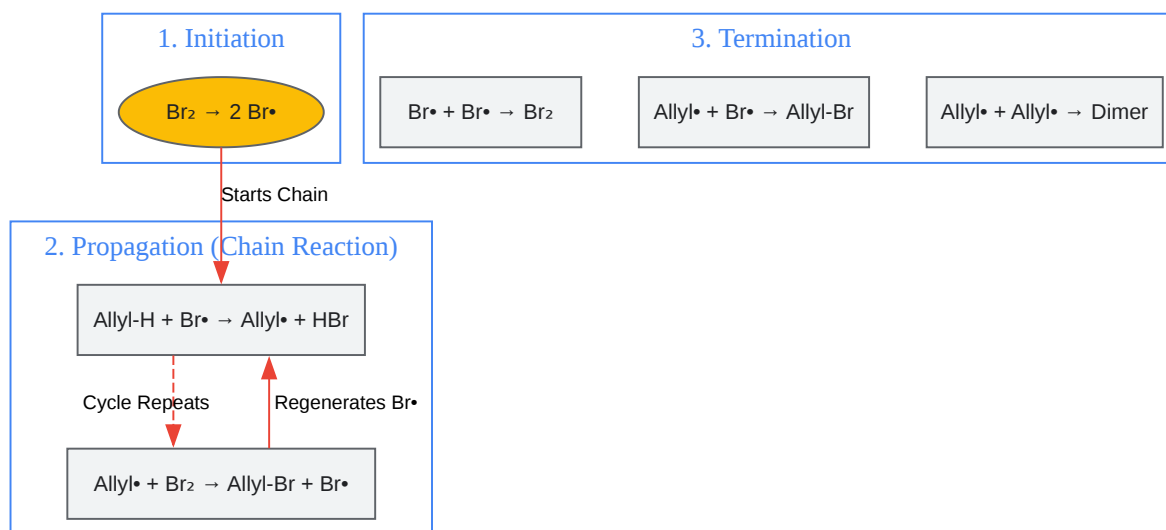
The most prominent reaction of the allyl group in aryl allyl amines is the aza-Claisen rearrangement, a powerful-sigmatropic rearrangement that forms a carbon-carbon bond. When **N-allylaniline** is heated, it undergoes rearrangement to form o-allylaniline. This transformation proceeds through a concerted, intramolecular, cyclic transition state. The reaction is a key method for synthesizing ortho-allylated anilines, which are crucial precursors for various heterocyclic compounds.

If both ortho positions on the aniline ring are blocked, the allyl group may undergo a subsequent Cope rearrangement to migrate to the para position. The reaction can be induced thermally, sometimes requiring high temperatures (100–200 °C), or catalyzed by Lewis acids to proceed under milder conditions.

Generalized Workflow for Electrophilic Iodocyclization







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- To cite this document: BenchChem. [Reactivity of the allyl group in N-Allylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676919#reactivity-of-the-allyl-group-in-n-allylaniline\]](https://www.benchchem.com/product/b1676919#reactivity-of-the-allyl-group-in-n-allylaniline)

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